molecular formula C17H18N2O2S B11116153 N-(4-butylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(4-butylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11116153
M. Wt: 314.4 g/mol
InChI Key: BQTKIBWUKUDDGV-UHFFFAOYSA-N
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Description

3-(4-Butylanilino)-1H-1,2-benzisothiazole-1,1-dione is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of 3-(4-Butylanilino)-1H-1,2-benzisothiazole-1,1-dione includes a benzisothiazole ring system substituted with a butylanilino group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butylanilino)-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of 4-butylaniline with 1,2-benzisothiazole-1,1-dione under specific conditions. One common method includes:

    Starting Materials: 4-Butylaniline and 1,2-benzisothiazole-1,1-dione.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine.

    Procedure: The reactants are mixed and heated to a specific temperature (often around 80-100°C) for several hours to ensure complete reaction. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Butylanilino)-1H-1,2-benzisothiazole-1,1-dione may involve more scalable methods such as:

    Batch Reactors: Large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity.

    Continuous Flow Reactors: These reactors allow for continuous production, which can be more efficient and cost-effective for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butylanilino)-1H-1,2-benzisothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the butylanilino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-Butylanilino)-1H-1,2-benzisothiazole-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Butylanilino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Butylaniline: A precursor in the synthesis of 3-(4-Butylanilino)-1H-1,2-benzisothiazole-1,1-dione.

    1,2-Benzisothiazole-1,1-dione: The core structure of the compound.

    Other Benzisothiazole Derivatives: Compounds with similar structures but different substituents.

Uniqueness

3-(4-Butylanilino)-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butylanilino group with a benzisothiazole ring system makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(4-butylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H18N2O2S/c1-2-3-6-13-9-11-14(12-10-13)18-17-15-7-4-5-8-16(15)22(20,21)19-17/h4-5,7-12H,2-3,6H2,1H3,(H,18,19)

InChI Key

BQTKIBWUKUDDGV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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